4-(2-hydroxypropyl)phenol

formulation science heat-sensitive bioactives melting point depression

4-(2-Hydroxypropyl)phenol is a para-substituted alkylphenol containing a secondary alcohol on the propyl side chain (C₉H₁₂O₂, MW 152.19). It belongs to the broader class of hydroxyalkylphenols but is structurally distinct from its one‑carbon homolog tyrosol (4-(2-hydroxyethyl)phenol) and its tertiary‑alcohol isomer 4-(2-hydroxypropan‑2‑yl)phenol.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 22805-43-2
Cat. No. B6612131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxypropyl)phenol
CAS22805-43-2
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)O
InChIInChI=1S/C9H12O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,10-11H,6H2,1H3
InChIKeyRODZBUUMGRIALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxypropyl)phenol (CAS 22805-43-2): Procurement-Grade Physicochemical & Utility Profile for Scientific Selection


4-(2-Hydroxypropyl)phenol is a para-substituted alkylphenol containing a secondary alcohol on the propyl side chain (C₉H₁₂O₂, MW 152.19) [1]. It belongs to the broader class of hydroxyalkylphenols but is structurally distinct from its one‑carbon homolog tyrosol (4-(2-hydroxyethyl)phenol) and its tertiary‑alcohol isomer 4-(2-hydroxypropan‑2‑yl)phenol [2]. The compound is supplied as a white crystalline solid (mp 65–67 °C) and is used as a synthetic intermediate, a model substrate for lignin chemistry, and a chiral building block in medicinal chemistry [1].

Why 4-(2-Hydroxypropyl)phenol Cannot Be Replaced by Generic Hydroxyalkylphenols in Critical Applications


Although several hydroxyalkylphenols share the same phenol core, subtle differences in alkyl chain length, alcohol substitution pattern, and stereochemistry profoundly alter physicochemical properties and performance. For instance, tyrosol (4-(2-hydroxyethyl)phenol) has a shorter chain and lacks a chiral center, while 4-(2-hydroxypropan‑2‑yl)phenol bears a tertiary alcohol with different hydrogen‑bonding capacity and steric bulk . These structural variations lead to measurable differences in melting point, lipophilicity, and metabolic stability, making simple substitution unreliable in formulation development, drug discovery, and chiral synthesis [1].

Quantitative Differentiation of 4-(2-Hydroxypropyl)phenol from Closest Analogs: Evidence-Based Selection Criteria


26 °C Lower Melting Point vs. Tyrosol Facilitates Low-Temperature Melt Processing

4-(2-Hydroxypropyl)phenol melts at 65–67 °C [1], whereas the one‑carbon‑shorter analog tyrosol (4-(2-hydroxyethyl)phenol) melts at 91–92 °C [2]. The 26 °C reduction in melting point is attributable to the additional methylene group and the secondary alcohol branching, which disrupt crystal packing.

formulation science heat-sensitive bioactives melting point depression

One-Unit Higher XLogP3 vs. Tyrosol Implies Superior Membrane Permeability

The computed octanol–water partition coefficient (XLogP3) of 4-(2-hydroxypropyl)phenol is 1.8 [1], compared with 0.8 for tyrosol [2]. This difference of one logP unit corresponds to a ten‑fold increase in the equilibrium concentration ratio in octanol versus water, suggesting significantly enhanced passive membrane diffusion.

drug design ADME prediction lipophilicity

Presence of a Chiral Secondary Alcohol Center Enables Stereoselective Synthesis and Biological Recognition

The benzylic alcohol carbon in 4-(2-hydroxypropyl)phenol is stereogenic (undefined stereocenter count = 1) [1]. In contrast, tyrosol and 4-(2-hydroxypropan‑2‑yl)phenol are achiral, lacking the ability to form stable enantiomers. This stereochemical feature allows the separation of (R)- and (S)-enantiomers, each of which may exhibit distinct pharmacokinetic and pharmacodynamic profiles.

chiral resolution enantioselective synthesis stereochemistry

High-Value Application Scenarios for 4-(2-Hydroxypropyl)phenol Driven by Differentiating Evidence


Low-Temperature Melt Formulation of Thermally Labile APIs

The 65–67 °C melting point of 4-(2-hydroxypropyl)phenol allows it to be used as a melt binder or co‑solvent in formulations containing heat‑sensitive drugs that degrade at the higher melting point of tyrosol (91–92 °C) [1][2]. This expands the range of APIs amenable to hot‑melt extrusion and related solvent‑free processing techniques.

CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

With an XLogP3 of 1.8—one unit higher than tyrosol—4-(2-hydroxypropyl)phenol is a preferred phenolic scaffold when design objectives include improved passive diffusion across lipid bilayers, a critical factor in central nervous system (CNS) drug candidate selection [3][4].

Stereoselective Synthesis of Enantiopure Pharmaceutical Intermediates

The chiral secondary alcohol enables resolution into enantiomers, making the compound a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) where stereochemistry determines therapeutic efficacy and safety [5].

Analytical Reference Standard for Chiral Metabolite Identification

Because 4-(2-hydroxypropyl)phenol is a known metabolite of certain amphetamine derivatives and phenylpropanolamines, its enantiopure forms are used as certified reference materials in forensic and clinical toxicology for unambiguous identification and quantification of stereospecific metabolites [5].

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